Einecs 307-712-3

Description

Properties

CAS No. |

97704-95-5 |

|---|---|

Molecular Formula |

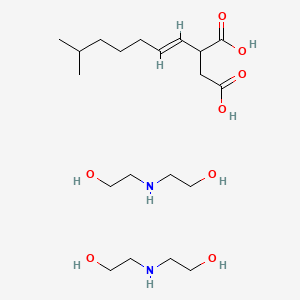

C20H42N2O8 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-[(E)-6-methylhept-1-enyl]butanedioic acid |

InChI |

InChI=1S/C12H20O4.2C4H11NO2/c1-9(2)6-4-3-5-7-10(12(15)16)8-11(13)14;2*6-3-1-5-2-4-7/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,13,14)(H,15,16);2*5-7H,1-4H2/b7-5+;; |

InChI Key |

QAZZEVDLKKABFX-WVKUUHRJSA-N |

Isomeric SMILES |

CC(C)CCC/C=C/C(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |

Canonical SMILES |

CC(C)CCCC=CC(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Einecs 307 712 3

Established Synthetic Routes to Einecs 307-712-3 and Analogues

The primary industrial synthesis of this compound is a variation of the Williamson ether synthesis. This method involves the reaction of 2,4,6-tribromophenol (B41969) with 1,2-dibromoethane (B42909) in the presence of a base to form the desired bis-ether linkage. nih.gov

Table 1: Key Reactants and Conditions for the Synthesis of this compound

| Reactant/Condition | Role in Synthesis |

|---|---|

| 2,4,6-Tribromophenol | Aromatic precursor providing the tribromophenyl groups. |

| 1,2-Dibromoethane | Ethylene source that forms the central diether bridge. |

| Base (e.g., NaOH) | Deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide. nih.gov |

| Solvent | Provides the medium for the reaction; choice affects reaction rate and yield. |

The synthesis of this compound is an etherification process, not a diene formation. The mechanism is a nucleophilic substitution (SN2) reaction where the phenoxide ion, generated from 2,4,6-tribromophenol and a base, acts as the nucleophile. This nucleophile attacks the electrophilic carbon atoms of 1,2-dibromoethane, displacing the bromide leaving groups to form the stable diether product.

However, studies on the thermal decomposition of the compound have identified pathways that can generate unsaturated species. Under high temperatures (approximately 680 K), a 1,3-hydrogen shift mechanism can occur. nih.gov This intramolecular rearrangement leads to the cleavage of the ether bond, producing 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.gov The formation of the vinyloxy group represents a shift towards an unsaturated structure, which is a distinct transformation from the initial synthesis.

Optimizing the synthesis of this compound focuses on maximizing the efficiency of the Williamson ether synthesis and ensuring the final product meets high purity standards, typically around 97%. sigmaaldrich.com Key strategies include:

Stoichiometric Control: Precise control over the molar ratios of the reactants (2,4,6-tribromophenol, 1,2-dibromoethane, and base) is crucial to prevent the formation of mono-etherified byproducts and unreacted starting materials.

Base and Solvent Selection: The choice of base and solvent system is critical. A strong base ensures complete deprotonation of the phenol, while the solvent must be able to dissolve the reactants and facilitate the SN2 reaction, with polar aprotic solvents often being effective.

Temperature and Reaction Time: The reaction temperature is carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition. The reaction is monitored until completion to maximize the conversion of reactants.

Purification: After the reaction, the crude product is purified to remove salts, unreacted starting materials, and byproducts. Recrystallization is a common method for obtaining the final product as a solid with high purity. sigmaaldrich.com The compound's physical form is typically a solid or powder. sigmaaldrich.comsigmaaldrich.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 37853-59-1 | sigmaaldrich.compschemicals.com |

| Molecular Formula | C₁₄H₈Br₆O₂ | sigmaaldrich.compschemicals.com |

| Molecular Weight | 687.64 g/mol | cymitquimica.com |

| IUPAC Name | 1,3,5-tribromo-2-[2-(2,4,6-tribromophenoxy)ethoxy]benzene | sigmaaldrich.com |

| Physical Form | Solid, Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 222-223 °C | sigmaaldrich.com |

| Boiling Point | 566.4 °C at 760 mmHg | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Novel Derivatization and Functionalization Strategies for this compound

While this compound is valued for its stability as a flame retardant, its structure contains functional groups that offer potential for further chemical modification. Research into its derivatization is not extensive, but the fundamental reactivity of its components—the aromatic rings and ether linkages—can be considered.

The concept of chemo- and regioselectivity involves controlling reactions to target specific functional groups at particular positions within a molecule. mdpi.com For this compound, this could theoretically be applied in several ways:

Aromatic Ring Substitution: The six bromine atoms on the two phenyl rings strongly deactivate them towards electrophilic aromatic substitution. However, under forcing conditions, further substitution or modification might be possible, though selectivity would be a significant challenge.

Ether Bond Cleavage: The C-O bonds of the ether linkages are generally stable but can be cleaved under harsh acidic or basic conditions. A selective cleavage of one ether bond to produce a functionalized mono-ether derivative would require careful control of reaction conditions.

Modification of Analogues: The core structure is adaptable. For instance, the related compound 1,2-Bis(2-iodoethoxy)ethane serves as a PEG-based PROTAC (Proteolysis-targeting chimera) linker, demonstrating that the ethane-1,2-diylbis(oxy) moiety can be incorporated into more complex, biologically active molecules. medchemexpress.com This suggests a pathway for creating functionalized analogues by starting with different precursors.

Applying the principles of sustainable chemistry to the synthesis of this compound aims to reduce the environmental impact of its production. Potential areas for improvement include:

Atom Economy: The Williamson ether synthesis has a reasonably good atom economy, but the formation of inorganic salt byproducts (e.g., sodium bromide) is inherent to the process.

Catalytic Methods: Investigating catalytic approaches could reduce the need for stoichiometric amounts of base. Phase-transfer catalysis, for example, can enhance reaction rates and efficiency, potentially allowing for milder conditions and easier separation of the product.

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water (with a phase-transfer catalyst), ionic liquids, or supercritical fluids, could significantly reduce the environmental footprint of the process.

Energy Efficiency: Optimizing the reaction to proceed at lower temperatures or with shorter reaction times would decrease energy consumption.

Advanced Analytical Techniques for Einecs 307 712 3 Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-(p-tolyl)benzenesulfonamide derivatives. Advanced Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are particularly powerful in providing detailed structural information.

In ¹H NMR analysis of N-(p-tolyl)benzenesulfonamide derivatives, aromatic protons typically appear as multiplets in the range of δ 6.95–7.73 ppm. The methyl group protons of the p-tolyl moiety are observed as a distinct singlet, for instance at δ 2.12 ppm. For more complex structures, such as (R)-N-(1-(m-tolyl)ethyl)benzenesulfonamide, the proton NMR spectrum shows multiplets for the aromatic protons and a characteristic triplet for the terminal methyl group. rsc.org

¹³C NMR spectroscopy provides further structural confirmation. For example, in 4-methyl-N-(p-tolyl)benzenesulfonamide, the carbon signals are well-resolved, allowing for the unambiguous assignment of each carbon atom in the molecule. rsc.org

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For instance, the calculated mass for C15H17NO2S [M]+ is 275.0980, with an experimental finding of 275.0984, which confirms the molecular formula. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used for these analyses. rsc.org

The following table summarizes typical spectroscopic data for a representative compound, 4-methyl-N-phenylbenzenesulfonamide.

| Technique | Observed Signals/Ions | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.69 (d, J = 8.0 Hz, 2H), 7.25-7.19 (m, 5H), 7.10-7.06 (m, 3H), 2.36 (s, 3H) | Aromatic and methyl protons |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4, 21.5 | Carbon skeleton |

| HRMS (ESI) | [M+H]⁺ | Confirms molecular weight and formula |

Data sourced from a study on N-arylsulfonamides. rsc.org

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures containing N-(p-tolyl)benzenesulfonamide derivatives. ijnrd.orgijpsjournal.com These techniques are particularly useful for identifying degradation products and impurities. ajrconline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated methods. ijnrd.orgijpsjournal.com LC-MS, especially with tandem mass spectrometry (LC-MS/MS), allows for the separation of compounds from a mixture followed by their structural identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net This is critical in pharmaceutical analysis for the identification of potential impurities. researchgate.net

The coupling of liquid chromatography with NMR (LC-NMR) is another advanced technique. ijpsjournal.com It enables the separation of components in a mixture by LC, followed by their structural elucidation using NMR. This can be performed in either a continuous flow or a stopped-flow mode for more detailed structural analysis. ijpsjournal.com

Chromatographic Separations and Quantification Methods

Chromatographic techniques are the cornerstone for the separation and quantification of N-(p-tolyl)benzenesulfonamide and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

HPLC is a versatile and widely used technique for the analysis of sulfonamides. For instance, the stability of some sulfonamide derivatives is monitored using HPLC with a C18 column and an acetonitrile/water gradient. Chiral HPLC methods have also been developed to separate enantiomers of chiral sulfonamides. For example, the enantiomeric excess of (R)-N-(1-phenylethyl)benzenesulfonamide was determined using two Daicel Chiralcel OJ-H columns with a mobile phase of n-hexane/i-PrOH (70/30) and UV detection at 240 nm. rsc.org

Method development in HPLC often involves optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity. The following table provides examples of HPLC conditions used for the analysis of chiral sulfonamides.

| Compound | Column | Mobile Phase (n-hexane/i-PrOH) | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) |

| (R)-N-(1-phenylethyl)benzenesulfonamide | Daicel Chiralcel OJ-H (x2) | 70/30 | 1.0 | 240 | tminor = 12.5, tmajor = 18.3 |

| (R)-N-(1-(p-tolyl)ethyl)benzenesulfonamide | Daicel Chiralcel OJ-H (x2) | 70/30 | 1.0 | 240 | tminor = 12.5, tmajor = 18.3 |

| (R)-N-(1-phenylpropyl)benzenesulfonamide | Daicel Chiralcel AD-H | 90/10 | 0.5 | 240 | tminor = 21.6, tmajor = 22.9 |

Data adapted from a study on asymmetric transfer hydrogenation reactions. rsc.org

Gas Chromatography (GC) and Coupled Techniques

Gas chromatography is another important technique for the analysis of volatile or semi-volatile sulfonamide derivatives. For compounds that are not sufficiently volatile, derivatization may be necessary. The NIST Chemistry WebBook contains GC data for various sulfonamides, including 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide, indicating its applicability in this class of compounds. nist.gov

When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification. For example, GC-MS has been used to identify and characterize impurities and reaction byproducts in the synthesis of related compounds. rsc.org

Advanced In Situ and Real-Time Monitoring Techniques for Reaction Progress

The monitoring of chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring process safety. For the synthesis of N-(p-tolyl)benzenesulfonamide derivatives, in-situ monitoring techniques can provide valuable insights.

Techniques such as in-situ NMR and FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. For example, the synthesis of N-arylsulfonamides can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by TLC or HPLC. While not strictly in-situ, this provides quasi-real-time information on the reaction's progress.

More advanced approaches involve the use of flow reactors coupled with online analytical techniques. For instance, the synthesis of a radiolabeled PET ligand, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was performed in an automated radiosynthesis module with HPLC purification, demonstrating a high degree of process control and monitoring. snmjournals.orgsigmaaldrich.com This approach allows for precise control over reaction parameters and real-time assessment of product formation and purity.

Mechanistic Investigations of Chemico Biological Interactions of Einecs 307 712 3 in Non Human Systems

Systems Biology Approaches to Elucidate Biological Responses

Transcriptomic and Proteomic Profiling

No studies were identified that performed transcriptomic or proteomic profiling on any non-human organism or in vitro system following exposure to Einecs 307-712-3. Such studies are crucial for identifying changes in gene and protein expression, which can provide initial clues into the molecular pathways affected by a chemical. The absence of this data precludes any discussion on the specific genes or proteins that may be up- or down-regulated by this compound.

Metabolomic Analysis in Exposure Scenarios

Similarly, there is a lack of available metabolomic data for this compound. Metabolomic analyses are powerful tools for understanding the systemic effects of a compound by measuring changes in the levels of endogenous metabolites. Without such studies, it is not possible to detail any metabolic pathways that might be perturbed by exposure to this compound in non-human systems.

Development and Application of Adverse Outcome Pathways (AOPs) for Mechanistic Understanding

The development of Adverse Outcome Pathways (AOPs) requires a substantial amount of mechanistic data, linking a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment. Given the lack of foundational transcriptomic, proteomic, and metabolomic data for this compound, no AOPs have been developed or proposed for this specific chemical.

Computational Chemistry and in Silico Modeling of Einecs 307 712 3

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the physical movements of atoms and molecules over time. mdpi.com For a compound like Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2), MD simulations can elucidate its dynamic behavior when interacting with biological macromolecules such as proteins or nucleic acids. These simulations can reveal the stability of the compound-biomolecule complex, conformational changes induced upon binding, and the nature of the intermolecular forces at play.

The process begins with the construction of a simulation system, typically comprising the compound, the target biomolecule, and a solvent environment (usually water) to mimic physiological conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion for every atom in the system, a trajectory of the complex is generated, providing a detailed view of its dynamics.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total time duration of the simulation. |

| System Temperature | 310 K | The temperature maintained during the simulation to mimic human body conditions. |

| System Pressure | 1 bar | The pressure maintained during the simulation. |

| RMSD of Compound | 0.2 nm | The root-mean-square deviation of the compound's atoms, indicating its stability within the binding site. |

| Binding Free Energy | -45 kJ/mol | The calculated energy of binding between the compound and the biomolecule, suggesting the affinity of the interaction. |

This table is for illustrative purposes and does not represent actual experimental data for Einecs 307-712-3.

Research on related molecules, such as dicarboxylic acids and their complexes with metal ions, has demonstrated the utility of MD simulations in understanding their aggregation and coordination behavior. mdpi.com Similarly, simulations involving amine derivatives have provided insights into their reaction mechanisms and interactions in aqueous solutions. acs.org These studies underscore the potential of MD simulations to unravel the intricate details of how Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2) might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. For a compound like Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2), QSAR can be a valuable tool for predicting its potential mechanistic interactions without the need for extensive laboratory testing.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can encode information about a molecule's size, shape, lipophilicity, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical relationship between the descriptors and the observed activity. analis.com.my

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description | Potential Relevance for this compound |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets in proteins. |

| Molecular Weight | The mass of one mole of the compound. | Relates to the size of the molecule and its ability to fit into binding sites. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with a molecule's ability to permeate cell membranes. semanticscholar.org |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Crucial for specific interactions with biological targets. |

This table provides examples of descriptors and is not based on specific QSAR models for this compound.

Studies on derivatives of succinic acid have successfully employed QSAR to understand their inhibitory activities against various enzymes. nih.govresearchgate.net These models have helped in identifying the key structural features that contribute to the compounds' biological effects, guiding the design of more potent analogs.

Virtual Screening and Docking Studies for Potential Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2), these methods can be employed to identify potential biological targets and to understand the molecular basis of its interactions.

The docking process involves placing the compound into the binding site of a target protein and evaluating the "goodness of fit" using a scoring function. This function estimates the binding affinity by considering factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. High-scoring compounds are then considered for further experimental validation.

Table 3: Hypothetical Results of a Virtual Screening and Docking Study

| Target Protein | Docking Score (kcal/mol) | Predicted Interactions |

| Protein Kinase X | -9.5 | Hydrogen bonds with active site residues, hydrophobic interactions with the allosteric pocket. |

| Dehydrogenase Y | -8.2 | Coordination with a metal cofactor, salt bridges with charged residues. |

| Nuclear Receptor Z | -7.8 | Interactions with the ligand-binding domain, stabilization of the active conformation. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Research on dicarboxylic acids has shown the effectiveness of in silico screening for identifying co-crystal formers and for discovering novel enzyme inhibitors. researchgate.netnih.gov These studies highlight how virtual screening can accelerate the discovery of new applications for compounds by rapidly assessing their potential to interact with a wide range of biological targets.

Machine Learning and Artificial Intelligence in Predicting Compound Behavior and Interactions

Machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of science, including computational chemistry. These technologies can be used to build predictive models of a compound's behavior and interactions with unprecedented accuracy and speed. For Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2), ML and AI can be applied to a wide range of problems, from predicting its physicochemical properties to identifying its potential biological targets.

ML models can be trained on large datasets of chemical information to learn complex relationships between a compound's structure and its properties. biorxiv.org For instance, a model could be trained to predict the aqueous solubility of a compound based on its molecular descriptors. biorxiv.org In the context of drug discovery, ML can be used to predict the bioactivity of a compound against a panel of targets, helping to prioritize candidates for further investigation. nih.gov

Table 4: Potential Applications of Machine Learning in the Study of this compound

| Application | Machine Learning Model | Input Data | Predicted Output |

| Solubility Prediction | Gradient Boosting Regressor | Molecular Descriptors | Aqueous Solubility |

| Bioactivity Prediction | Deep Neural Network | Compound Structure (SMILES) | Activity against a panel of protein targets |

| ADMET Prediction | Random Forest Classifier | Physicochemical Properties | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties |

This table illustrates potential applications and is not based on specific models developed for this compound.

Recent studies have demonstrated the power of machine learning in predicting the properties of materials based on succinate, as well as in modeling the adsorption energies of succinic acid on catalyst surfaces. researchgate.netnsf.gov These examples showcase the potential of ML and AI to provide valuable insights into the behavior of Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2) and to guide its potential applications.

Environmental Behavior and Mechanistic Ecotoxicological Research of Einecs 307 712 3

Environmental Transport and Transformation Pathways

The environmental fate of Fludioxonil is governed by its physicochemical properties and its interactions within different environmental compartments. It is characterized as a moderately water-soluble compound that is not expected to significantly volatilize from water or soil. regulations.gov

Fludioxonil's persistence in the environment is influenced by various degradation mechanisms, with photodegradation and microbial metabolism being key pathways.

In aquatic environments , Fludioxonil is stable to hydrolysis but is susceptible to photodegradation. regulations.gov Studies have shown that both direct and indirect photodegradation processes are significant in its breakdown. acs.orgnih.gov The half-life of Fludioxonil in aqueous media under optimal, clear, and sunny conditions can range from 1 to 8.7 days. regulations.gov The presence of natural organic matter can accelerate its degradation through reactions with hydroxyl radicals (OH•), singlet oxygen (¹O₂), and triplet state organic matter. acs.org The reaction rate with singlet oxygen alone can result in a predicted half-life of less than two days in sunlit surface waters, suggesting it is not persistent under these conditions. acs.orgnih.gov However, in the absence of light, Fludioxonil is significantly more persistent, with laboratory half-lives in aerobic aquatic metabolism studies ranging from 473 to 718 days. regulations.gov

In terrestrial compartments , photolysis on the soil surface can be a route of dissipation, with measured half-lives of 1.6 to 9.7 days. regulations.gov However, once it moves deeper into the soil where sunlight cannot penetrate, its persistence increases substantially. beyondpesticides.org Laboratory soil metabolism studies have reported half-lives ranging from 143 to 365 days, classifying it as moderately persistent to persistent. regulations.gov Field dissipation half-lives have been observed to be between 87 and 228 days. regulations.gov The mobility of Fludioxonil in soil can vary from slightly to moderately mobile. regulations.gov Biodegradation by microorganisms is a potential degradation pathway, and certain bacterial strains have been shown to effectively degrade this fungicide, particularly in the presence of co-substrates like amino acids. minotaurproject.gr

| Environmental Compartment | Degradation Mechanism | Half-life (t½) | Notes |

| Aquatic (with sunlight) | Photodegradation | 1 - 8.7 days | Can be < 2 days with singlet oxygen reaction. regulations.govacs.org |

| Aquatic (aerobic, dark) | Metabolism | 473 - 718 days | Essentially stable to metabolism in aquatic environments. regulations.gov |

| Soil (surface) | Photolysis | 1.6 - 9.7 days | Limited route of dissipation in the field. regulations.gov |

| Soil (laboratory) | Metabolism | 143 - 365 days | Moderately persistent to persistent. regulations.gov |

| Soil (field) | Dissipation | 87 - 228 days | Overall persistence in the field. regulations.gov |

The potential for Fludioxonil to be taken up by and accumulate in organisms is a key aspect of its ecotoxicological profile. Its high octanol-water partition coefficient (log Kow of 4.12) suggests a potential for bioaccumulation. nih.gov

Despite its high lipophilicity, Fludioxonil is not considered to be bioaccumulative in aquatic organisms based on whole fish tissue bioconcentration factors (BCFs). regulations.gov However, its log Kow value does indicate a potential for bioconcentration in aquatic life. nih.gov The reason for the lower-than-expected bioaccumulation in fish is not fully detailed in the provided search results but could be related to metabolic processes within the organisms.

In terrestrial ecosystems, the estimated Log KOA (octanol-air partition coefficient) for Fludioxonil is 11.8, suggesting a potential for accumulation in terrestrial organisms. regulations.gov However, due to its low vapor pressure and short atmospheric half-life (estimated at 2.2 hours), significant bioaccumulation in terrestrial species via atmospheric deposition is not expected. regulations.gov Studies on chrysanthemum plants have shown that the highly lipophilic Fludioxonil can be absorbed from the soil by the roots, exhibiting the greatest bioconcentration factor among the pesticides tested. researchgate.net

| Parameter | Value | Implication |

| Log Kow | 4.12 | High potential for bioaccumulation. nih.gov |

| Aquatic Bioaccumulation | Not considered bioaccumulative | Based on whole fish tissue BCFs. regulations.gov |

| Terrestrial Bioaccumulation | Potential for accumulation | Based on high Log KOA. regulations.gov |

| Plant Bioconcentration Factor (BCF) | High in Chrysanthemum roots | Positively correlated with lipophilicity. researchgate.net |

Mechanistic Effects on Ecological Receptor Organisms (Non-Human)

Fludioxonil can exert a range of toxic effects on non-target organisms through various biochemical and physiological mechanisms. It is classified as highly toxic to freshwater fish and invertebrates on an acute basis and moderately to highly toxic to estuarine/marine fish and invertebrates. regulations.gov

Research has shown that Fludioxonil can induce a variety of stress responses in non-target species. In microalgae such as Chlorella vulgaris, Fludioxonil exposure has been linked to a significant increase in reactive oxygen species (ROS) levels, leading to oxidative stress. mdpi.comresearchgate.net This oxidative stress can damage the structure and functionality of algal cells, reduce photosynthetic pigment content, and ultimately lead to apoptosis (programmed cell death). mdpi.comresearchgate.net Similar effects, including increased ROS levels and apoptosis induction, have been observed in the development of zebrafish (Danio rerio). nih.govmdpi.com

In fungi, the mode of action of Fludioxonil is believed to involve the hyperactivation of the high osmolarity glycerol (B35011) (HOG) signaling pathway, which is responsible for adaptation to osmotic stress. nih.gov This disruption of osmoregulation is a key mechanism of its fungicidal activity. nih.govnih.gov Studies on Penicillium digitatum have indicated that Fludioxonil's action is likely through the mitogen-activated protein kinase (MAPK) pathway, which stimulates glycerol synthesis. nih.gov

For soil organisms, Fludioxonil is noted as being highly toxic to earthworms. beyondpesticides.org In animals, exposure to fungicides like Fludioxonil has been associated with changes in metabolism and physiological functions, such as the depletion of intracellular glutathione, which is crucial for managing oxidative stress, and decreased cellular respiration. beyondpesticides.org

The assessment of the ecotoxicological risk of Fludioxonil involves a variety of methodologies. Standardized toxicity tests are conducted on a range of species representing different trophic levels. nih.gov For instance, the Microtox® assay, which uses the bioluminescent bacterium Aliivibrio fischeri, is employed to assess acute toxicity in aquatic environments. nih.gov Studies have also utilized freshwater microalgae like Scenedesmus rubescens and Dunaliella tertiolecta to determine the impact on primary producers. nih.govmdpi.com

For sediment-dwelling organisms, a tiered effect assessment procedure is recommended. nih.gov This approach can include:

Tier 0: Modified Equilibrium Partitioning approach. nih.govresearchgate.net

Tier 1: Standard Test Species approach, using organisms like the midge Chironomus riparius and the oligochaete Lumbriculus variegatus. nih.govresearchgate.net

Tier 2: Species Sensitivity Distribution (SSD) approach, which uses toxicity data from multiple species to estimate the concentration at which a certain percentage of species will be affected. nih.govresearchgate.net

Tier 3: Model Ecosystem approach, such as microcosm or mesocosm studies. nih.govresearchgate.net

Analytical methods for monitoring Fludioxonil in environmental matrices include High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which is used for determining residues in soil, water, and biological tissues. nih.govnih.gov

Predictive Ecotoxicological Modeling and Risk Assessment Methodologies

Predictive models are increasingly used in ecotoxicology to bridge gaps in experimental data and to forecast the potential environmental risks of chemicals like Fludioxonil. researchgate.net These models can help in understanding the fate and effects of contaminants under various environmental conditions, thereby reducing the need for extensive animal testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicity of chemicals based on their molecular structure. umweltbundesamt.de These models are valuable for screening large numbers of chemicals for potential persistence, bioaccumulation, and toxicity (PBT) properties. umweltbundesamt.de For risk assessment, regulatory bodies use the outputs of these models and experimental data to establish acceptable exposure levels. For instance, the dietary risk assessment of Fludioxonil involves comparing dietary exposure estimates from food and water with toxicological reference values to determine if there is an adequate margin of safety. federalregister.gov The risk quotient (RQ) method is also used, where the predicted environmental concentration is compared to the concentration at which no adverse effects are expected. mdpi.com

Mechanistic models, based on physiological and toxicokinetic processes, are being developed to provide a more dynamic and integrative prediction of effects across different levels of biological organization, from the individual to the ecosystem level. univ-lyon1.fr These models aim to improve the scientific basis of environmental risk assessments. univ-lyon1.fr The U.S. Environmental Protection Agency's (EPA) ToxCast program utilizes high-throughput screening and computational models to prioritize chemicals for further toxicity testing and to build predictive models of in vivo effects from in vitro data. nih.gov

Applications of Einecs 307 712 3 As a Research Tool and Precursor

Utility in Materials Science Research

In the realm of materials science, 3-(Trifluoromethyl)benzoyl chloride is a valuable monomer and modifying agent for the synthesis of high-performance polymers and advanced composites. The incorporation of the trifluoromethyl (-CF3) group into polymer structures can significantly enhance their properties.

Polymer Synthesis:

The trifluoromethyl group is known for its high thermal stability, chemical resistance, and low surface energy. When 3-(Trifluoromethyl)benzoyl chloride is used in polymerization reactions, it can bestow these desirable characteristics upon the resulting polymers. For instance, it is employed in the formulation of specialized polymers and coatings that require exceptional durability and resistance to harsh chemical environments. biosynth.com

Research has demonstrated the use of related trifluoromethyl-containing monomers in the synthesis of fluorinated polyimides. These high-performance polymers are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in the aerospace and electronics industries. The synthesis of novel diamine monomers, which are then polymerized, can involve precursors related to 3-(Trifluoromethyl)benzoyl chloride to introduce the trifluoromethyl group. nih.gov

Advanced Composites:

The enhanced chemical and thermal resistance imparted by the trifluoromethyl group makes polymers derived from 3-(Trifluoromethyl)benzoyl chloride suitable for use as matrices in advanced composite materials. These composites are utilized in applications where they are exposed to aggressive chemicals or high temperatures. The low surface energy of fluorinated polymers can also lead to materials with hydrophobic and oleophobic properties, which are beneficial for creating self-cleaning or anti-fouling surfaces.

| Property Enhancement | Application in Materials Science |

| Increased Thermal Stability | High-temperature resistant polymers |

| Enhanced Chemical Resistance | Chemically inert coatings and matrices |

| Low Surface Energy | Hydrophobic and oleophobic surfaces |

| Improved Mechanical Strength | Durable advanced composites |

Role in Chemical Probe Development for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of the trifluoromethyl group make 3-(Trifluoromethyl)benzoyl chloride and its derivatives valuable precursors in the synthesis of such probes.

The introduction of a trifluoromethyl group can improve a molecule's metabolic stability and its ability to penetrate cell membranes, which are crucial characteristics for effective chemical probes. A derivative of 3-(Trifluoromethyl)benzoyl chloride, methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, has been investigated for its potential as a biochemical probe. The trifluoromethyl group in this compound enhances its interaction with hydrophobic pockets in enzymes and receptors, allowing it to modulate their activity and serve as a tool for studying these biological targets.

Furthermore, the 3-(trifluoromethyl)phenyl moiety is a key component in the design of advanced chemical probes for biological imaging. For example, 3-(Trifluoromethyl)benzaldehyde, a related compound, is used in the development of fluorescent probes for visualizing cellular processes. A significant application is in the construction of photoaffinity labels, which are used to identify protein-ligand interactions. The 3-(trifluoromethyl)-3H-diazirine group, a photoreactive warhead, is often synthesized from precursors containing the 3-(trifluoromethyl)phenyl structure. mdpi.comnih.gov These probes can be attached to biologically active molecules to covalently label their protein targets upon photoactivation, enabling their identification and characterization. For instance, dual-labeled probes incorporating a 3-(trifluoromethyl)-diazirin-3-yl group and a fluorescent tag have been synthesized to investigate ligand-protein interactions. mdpi.com

| Probe Type | Role of 3-(Trifluoromethyl)phenyl Moiety | Research Application |

| Biochemical Probe | Enhances binding to biological targets | Enzyme and receptor activity modulation |

| Fluorescent Probe | Component of fluorophores | Biological imaging |

| Photoaffinity Label | Precursor to photoreactive diazirine group | Identification of protein-ligand interactions mdpi.comnih.gov |

Precursor in Specialized Organic Synthesis

3-(Trifluoromethyl)benzoyl chloride is a fundamental building block in specialized organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. biosynth.com The trifluoromethyl group can significantly alter the biological activity of a molecule, often leading to enhanced efficacy. biosynth.com

A notable application of this compound is in the synthesis of heterocyclic compounds with potential biological activity. For example, it has been used in the preparation of intermediates necessary for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines. nih.gov Pyrazolo[1,5-a]pyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including their potential as kinase inhibitors for cancer therapy. nih.gov

The synthesis of these complex heterocyclic systems often involves the reaction of 3-(Trifluoromethyl)benzoyl chloride with other reagents to introduce the 3-(trifluoromethyl)benzoyl moiety, which becomes an integral part of the final molecule's structure. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the molecule and its interactions with biological targets.

Regulatory Science and Research Policy Considerations for Novel Chemical Compounds

Frameworks for Chemical Substance Assessment (e.g., Toxic Substances Control Act (TSCA))

The Toxic Substances Control Act (TSCA), enacted in 1976, provides the U.S. Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and to place restrictions on chemical substances. koch-chemie.com Its primary objectives are to assess and regulate new commercial chemicals before they enter the market, regulate existing chemicals that pose an "unreasonable risk of injury to health or the environment," and regulate their distribution and use. koch-chemie.com

Under TSCA, the EPA is mandated to protect the public from "unreasonable risk of injury to health or the environment" by regulating the manufacture, processing, distribution, use, and disposal of chemicals. koch-chemie.com For new chemical substances, manufacturers are required to submit a Premanufacture Notice (PMN) to the EPA at least 90 days before commencing manufacturing. chemnet.com This notice includes information on the chemical identity, production volume, use, environmental release, and any available data on health and environmental effects. lookchem.com

The Frank R. Lautenberg Chemical Safety for the 21st Century Act, which amended TSCA in 2016, brought significant reforms. These amendments require the EPA to make an affirmative safety determination for all new chemicals and to systematically prioritize and evaluate existing chemicals for their potential risks. specialchem.com Chemicals are categorized as either high-priority for risk evaluation or low-priority. specialchem.com

Data Requirements and Testing Strategies in Regulatory Science

For a new chemical to be evaluated under TSCA, a comprehensive set of data must be submitted to the EPA. chemradar.comamericanchemicalsuppliers.com This includes:

Chemical identity

Production volume

Byproducts

Use and disposal practices

Environmental release

Human exposure lookchem.com

All existing health and environmental data in the possession of the submitter must be included in the Premanufacture Notice. lookchem.com If the available data is insufficient for a reasoned evaluation of the health and environmental effects of a new chemical, the EPA has the authority to require the development of new data through testing. lookchem.com

The EPA employs a variety of testing strategies to assess the potential risks of chemical substances. These can include in vivo studies, in vitro methods, and computational modeling, such as Quantitative Structure-Activity Relationships (QSARs), to predict the properties and potential hazards of a chemical. specialchem.com The goal is to use the best available science to inform risk assessments.

Recent updates to the regulations in December 2024 have further clarified the level of detail required for data submissions with new chemical notices, aiming to enhance the quality of information for a more efficient risk assessment process. chemnet.comamericanchemicalsuppliers.com

International Harmonization of Research Guidelines and Data Submission

The need for consistent and high-quality data in chemical risk assessment has led to international efforts to harmonize research guidelines and data submission formats. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) is a key organization in this area. core.ac.uk While primarily focused on pharmaceuticals, the principles and guidelines developed by ICH often influence the broader chemical industry.

ICH brings together regulatory authorities and the pharmaceutical industry to develop guidelines on scientific and technical aspects of product registration. core.ac.uk These guidelines are divided into four categories: Quality, Safety, Efficacy, and Multidisciplinary. The harmonization of guidelines for stability studies, impurity testing, and non-clinical safety studies helps to ensure that data generated in one region is acceptable to regulatory authorities in others, reducing the need for duplicative testing and streamlining the global registration process.

The development of standardized electronic formats for the submission of regulatory information, such as the Common Technical Document (CTD), is another significant aspect of international harmonization. These efforts facilitate the sharing and review of data across different regulatory agencies, promoting a more efficient and consistent approach to chemical risk assessment worldwide.

Future Directions and Emerging Research Avenues for Einecs 307 712 3

Integration of Omics Technologies in Mechanistic Research

Currently, specific "omics" studies (genomics, proteomics, metabolomics) focused on Isooctenylsuccinic acid, compound with 2,2'-iminodiethanol (1:2) are not available in published literature. However, the application of these technologies represents a significant future opportunity to elucidate its mechanism of action at a molecular level. Mechanistic research could explore the biological effects of the compound or its dissociation products, isooctenylsuccinic acid and diethanolamine (B148213) wikipedia.orgnih.govatamanchemicals.commst.dk, on various biological systems.

Future research could apply these technologies as follows:

Genomics: To identify gene expression changes in cells or organisms exposed to the compound, highlighting potential genetic pathways affected.

Proteomics: To study alterations in protein expression and post-translational modifications, offering insights into the cellular responses and adaptive processes.

Metabolomics: To analyze changes in the profiles of small-molecule metabolites following exposure, which can reveal metabolic pathways that are impacted.

Table 1: Potential Applications of Omics Technologies in Future Research on Einecs 307-712-3

| Omics Technology | Potential Research Goal | Illustrative Research Question |

|---|---|---|

| Genomics | Identify genetic pathways affected by the compound. | Does exposure to the compound alter the expression of genes involved in cellular stress responses? |

| Proteomics | Characterize protein-level changes in response to exposure. | Which proteins show differential expression in skin cells following topical application of the compound? |

| Metabolomics | Uncover metabolic perturbations caused by the compound. | How does the compound affect the cellular metabolome, particularly lipid and amino acid pathways? |

Development of Advanced In Vitro and Ex Vivo Models for Interaction Studies

There is a clear trend in science to move towards non-animal testing methods. For this compound, the development and use of advanced in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models could provide crucial data on its biological interactions. Currently, dedicated studies using such models for this specific compound are not documented.

Future research could employ models such as:

3D Cell Cultures and Organoids: These models, which mimic the structure and function of human tissues (e.g., skin, liver), could be used to study the compound's effects in a more physiologically relevant context than traditional 2D cell cultures.

Reconstituted Human Tissues: Commercially available models of human epidermis could be used to assess interactions with skin.

Organ-on-a-Chip Technology: Microfluidic devices containing living cells that simulate the activities of a full organ could offer a dynamic view of the compound's behavior.

Table 2: Prospective Advanced Models for Interaction Studies of this compound

| Model Type | Research Area | Potential Question to Address |

|---|---|---|

| 3D Skin Equivalents | Dermal Interaction | How does the compound interact with the different layers of the skin? |

| Liver Organoids | Metabolic Fate | What are the primary metabolites of the compound when processed by human liver cells? |

| Lung Tissue Explants | Inhalation Effects | What is the cellular response of lung tissue to aerosolized forms of the compound? |

| Organ-on-a-Chip | Systemic Interaction | How does the compound affect the interplay between different cell types, such as endothelial and epithelial cells? |

Sustainable Chemistry and Circular Economy Principles in Compound Research

The principles of sustainable or "green" chemistry and the circular economy are becoming central to the chemical industry, aiming to create products and processes that are safer and more environmentally friendly. 4tu.nlnih.gov Research into the lifecycle of this compound from this perspective is an important future direction. This involves evaluating its synthesis, use, and end-of-life from a sustainability standpoint.

Key areas for future research include:

Green Synthesis Routes: Investigating alternative, more sustainable methods for producing isooctenylsuccinic acid and diethanolamine, and for creating the final salt. This could involve using renewable feedstocks or employing catalytic methods to improve atom economy. nist.gov

Biodegradability and Environmental Fate: Conducting thorough studies on the biodegradability of the compound and its components to understand its persistence and impact in various environmental compartments.

Circular Applications: Exploring whether the compound or its precursors can be recovered from waste streams and reused or repurposed, aligning with the principles of a circular economy.

Interdisciplinary Research Collaborations and Data Sharing Initiatives

Complex scientific questions often require expertise from multiple fields. Future research on this compound would greatly benefit from interdisciplinary collaborations between chemists, biologists, toxicologists, and environmental scientists. 4tu.nl Furthermore, embracing data sharing is crucial for accelerating scientific progress. peerreviewcongress.orgplos.orgresearchgate.net

Future initiatives could focus on:

Establishing Research Consortia: Forming collaborative groups to study different facets of the compound simultaneously, from chemical synthesis to biological impact.

Open Data Platforms: Creating repositories for sharing raw and processed data from studies on the compound. This promotes transparency and allows for re-analysis and meta-analysis by the broader scientific community. publicationethics.org

Standardized Protocols: Developing and sharing standardized methods for studying the compound to ensure that data from different labs are comparable and reliable. nih.gov

Q & A

Q. How can researchers determine the physicochemical properties of EINECS 307-712-3 with minimal experimental error?

Methodological Answer:

- Prioritize standardized analytical techniques (e.g., HPLC, NMR, or mass spectrometry) validated against certified reference materials.

- Use triplicate measurements for key parameters (e.g., melting point, solubility) and apply statistical tools like standard deviation and confidence intervals to quantify uncertainty .

- Cross-validate results with peer-reviewed studies to ensure alignment with established data .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Methodological Answer:

- Follow protocols from authoritative journals, ensuring reproducibility by documenting reaction conditions (temperature, catalysts, solvent ratios) in detail.

- Include purity verification steps (e.g., chromatography, elemental analysis) and address side reactions through controlled experiments .

- For novel synthesis routes, compare yields and byproducts to existing methods to justify innovation .

Q. How should researchers design initial safety protocols for handling this compound?

Methodological Answer:

- Conduct a literature review to identify known hazards (e.g., toxicity, flammability) and align protocols with OSHA or GHS guidelines.

- Perform small-scale stability tests under varying conditions (light, humidity) to identify degradation risks .

Advanced Research Questions

Q. How can contradictory data in existing studies on this compound’s reactivity be resolved?

Methodological Answer:

- Systematically replicate experiments from conflicting studies, controlling variables (e.g., reagent purity, ambient conditions).

- Apply meta-analysis techniques to identify trends or outliers, and use advanced statistical models (e.g., multivariate regression) to isolate confounding factors .

- Publish negative results to contribute to consensus-building .

Q. What experimental design strategies optimize the scalability of this compound’s synthesis for academic validation?

Methodological Answer:

- Use factorial design to test multiple variables (e.g., temperature, pressure) simultaneously, reducing the number of required trials.

- Incorporate in-situ monitoring (e.g., spectroscopy) to track reaction kinetics and identify bottlenecks .

- Compare energy efficiency and waste generation metrics to prioritize sustainable methods .

Q. How should researchers approach computational modeling of this compound’s molecular interactions?

Methodological Answer:

- Validate force fields and quantum mechanical models against experimental data (e.g., crystallographic structures or spectroscopic results).

- Use molecular dynamics simulations to predict binding affinities or reaction pathways, and verify predictions with wet-lab assays .

- Document software versions and parameters to ensure reproducibility .

Q. What methodologies are effective in analyzing trace impurities or degradation products of this compound?

Methodological Answer:

- Employ hyphenated techniques like LC-MS/MS or GC-MS to detect low-abundance compounds.

- Use accelerated aging studies to simulate long-term stability and identify degradation mechanisms .

- Apply principal component analysis (PCA) to spectral data to distinguish between impurity signatures .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

Methodological Answer:

Q. What strategies ensure reproducibility in studies involving this compound?

Methodological Answer:

- Publish raw datasets, instrument calibration records, and step-by-step protocols in supplementary materials.

- Use open-source software for data analysis and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Data Analysis and Reporting

Q. How should researchers structure a manuscript to highlight this compound’s unique contributions?

Methodological Answer:

- Clearly separate Results (data presentation) from Discussion (interpretation and context).

- Use tables to summarize key findings (e.g., comparative reactivity data) and figures to illustrate mechanisms or trends .

- Address limitations (e.g., sample size, model assumptions) in the conclusion to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.